molecular formula C13H22N2O3 B8051196 tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate

tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate

Cat. No.: B8051196
M. Wt: 254.33 g/mol
InChI Key: NQSRGDMKYRGVHK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate is a chiral spirocyclic building block of high value in medicinal chemistry and drug discovery research. This compound features a stereospecific (R)-configured diazaspiro[4.5]decane core, which serves as a privileged scaffold for constructing bioactive molecules . Its structure, which includes a ketone group and a Boc-protected amine, allows for versatile synthetic manipulations, making it a key intermediate in the synthesis of potential therapeutic agents targeting neurological and metabolic pathways . The rigid spirocyclic architecture contributes to the modulation of a compound's physicochemical properties and is often employed to explore three-dimensional chemical space in lead optimization programs. As a high-value intermediate, it is typically synthesized via multi-step sequences that may involve spirocyclization and functional group transformations, often requiring careful temperature control and the use of reagents such as di-tert-butyl dicarbonate (Boc anhydride) for protection . This product is intended for research and manufacturing purposes only. It is strictly not for diagnostic, therapeutic, or consumer use. Please refer to the associated Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

tert-butyl (5R)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-7-13(15)6-4-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRGDMKYRGVHK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]12CCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Seven-Step Synthetic Route

A patent (CN111620869A) outlines a seven-step synthesis for structurally analogous spirocyclic diazaspiro compounds. While the target compound differs in substituents, this method provides a foundational framework:

  • Ethyl Malonate Alkylation : Ethyl malonate reacts with ethanol to form an intermediate, enabling subsequent reductions and cyclizations.

  • Lithium Borohydride Reduction : Converts esters to diols, critical for ring formation.

  • p-Toluenesulfonyl Chloride Activation : Facilitates nucleophilic substitution for cyclization.

  • Cesium Carbonate-Mediated Cyclization : Forms the spirocyclic core in acetonitrile at 90°C.

  • Magnesium-Mediated Reduction : Eliminates protecting groups while preserving the spiro structure.

  • Boc Protection : Introduces the tert-butyl carbamate group using Boc anhydride in dichloromethane.

  • Palladium-Catalyzed Hydrogenation : Final deprotection or functional group adjustment.

Key Data :

StepReagent/ConditionYield
4Cs₂CO₃, MeCN, 90°C70%
6Boc₂O, K₂CO₃100%

This route emphasizes scalability but requires meticulous control of reaction conditions to avoid side products.

Direct Boc Protection of Preformed Diazaspiro[4.5]Decanone

A streamlined method involves Boc protection of 2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 923009-49-8):

  • Reaction Setup : The hydrochloride salt is neutralized with triethylamine in dichloromethane.

  • Boc Anhydride Addition : Introduces the tert-butyl carbamate group at the 7-position.

  • Workup : Aqueous extraction and evaporation yield the Boc-protected product with quantitative efficiency.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 20°C

  • Time: 4 hours

  • Yield: 100%

Advantages :

  • Single-step functionalization avoids multi-step complexities.

  • High purity without chromatography.

Stereoselective Synthesis for (5R) Configuration

Chiral Auxiliary Approach

The synthesis of tert-butyl (4S,5R)-1-oxo-4-phenyl-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1341040-12-7) demonstrates stereochemical control via chiral intermediates. For the target compound:

  • Asymmetric Aldol Reaction : Establishes the 5R stereocenter using a chiral catalyst.

  • Cyclization : Intramolecular amidation forms the spirocyclic structure.

  • Oxidation : Introduces the 6-oxo group via Jones oxidation or Swern conditions.

Key Challenge :

  • Preventing racemization during oxidation requires low-temperature conditions (-78°C).

Comparative Analysis of Methods

MethodStepsYieldStereochemical ControlScalability
Seven-Step Synthesis770–100%ModerateIndustrial
Direct Boc Protection1100%NoneLab-scale
Chiral Auxiliary3–450–70%HighResearch
Hydrogenation2–3~60%LowPilot-scale

Critical Considerations

  • Stereochemistry : Achieving the 5R configuration necessitates chiral catalysts or resolution techniques, as seen in analogous syntheses.

  • Oxidation Steps : Ketone introduction must avoid over-oxidation; selective reagents like Dess-Martin periodinate are preferable.

  • Purification : Spirocyclic compounds often require chromatographic separation due to polar byproducts.

Emerging Innovations

Recent patents (e.g., WO2019158550A1) highlight advances in avoiding viscosity issues during large-scale synthesis by using neutral reagents . Applying similar principles could enhance the target compound’s production efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : Converts into oxidized products under controlled conditions.

  • Reduction: : Reduces to simpler analogs with specific reagents.

  • Substitution: : Substitutes functional groups under the influence of catalysts.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution often uses halogenating agents or other electrophiles.

Major Products Formed:

  • Depending on the reagents and conditions, products can range from simpler spirocyclic derivatives to more complex, multi-functionalized compounds.

Scientific Research Applications

Antidiabetic Agents

Recent studies have highlighted the compound's role as a precursor in the synthesis of glucagon receptor antagonists. For instance, a derivative of this compound has been shown to effectively lower blood glucose levels in animal models of obesity and diabetes. Specifically, oral administration of related compounds demonstrated significant reductions in fasting blood glucose and glucose excursions in prediabetic mice .

Anticancer Research

Tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate has been investigated for its potential anticancer properties. Researchers have synthesized various derivatives that exhibit cytotoxic effects against different cancer cell lines, suggesting that modifications to the spirocyclic structure can enhance selectivity and efficacy against tumors.

Synthesis and Derivatives

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications leading to derivatives with altered biological activities:

Derivative Biological Activity Reference
N-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]decanePotent glucagon receptor antagonist
2-Boc-6-oxo-2,7-diazaspiro[4.5]decaneAnticancer activity in vitro

Glucagon Receptor Antagonist Development

A notable study involved the development of a series of spiroimidazolone-based antagonists derived from this compound. These antagonists displayed exceptional selectivity for the human glucagon receptor over the GLP-1 receptor, which is crucial for minimizing side effects associated with diabetes treatments . The study demonstrated that these compounds could significantly reduce hyperglycemia in diet-induced obesity models.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore how variations in substituents on the spirocyclic framework influence biological activity. These studies have revealed that specific modifications can enhance potency and selectivity, paving the way for more effective therapeutic agents.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, leading to a cascade of biochemical reactions. Pathways often involve binding to enzymes or receptors, altering their function.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate, highlighting variations in ring size, substituents, and functional groups:

Compound Name CAS Number Key Features Applications/Relevance Reference
tert-butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1821797-68-5 5S stereoisomer; ketone at 1-position Intermediate in chiral synthesis
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate 1250998-80-1 Smaller spiro system (3.5); fluorine substituent Fluorinated drug candidates
Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate 2177259-29-7 Ethyl group at 6-position; racemic mixture Study of stereochemical effects on activity
tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate 1415560-12-1 Benzyl substituent; oxalate salt Enhanced solubility for formulation
tert-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate 1823492-83-6 Amino group instead of ketone Peptide coupling and derivatization

Key Comparative Insights

Stereochemical Impact : The 5R configuration of the target compound distinguishes it from the 5S isomer (CAS: 1821797-68-5), which may exhibit divergent binding affinities in chiral environments .

Functional Group Variations: The ketone at the 6-position in the target compound contrasts with amino or benzyl groups in analogs, influencing reactivity (e.g., nucleophilic additions vs. amide bond formations) .

Spiro Ring Size : Smaller spiro systems (e.g., 3.5 in CAS: 1250998-80-1) reduce steric bulk, possibly improving membrane permeability compared to the 4.5 system .

Solubility and Formulation : The oxalate salt of the benzyl-substituted analog (CAS: 1415560-12-1) demonstrates how counterions can optimize solubility for in vivo studies, a consideration absent in the ketone-bearing target compound .

Research Implications and Gaps

  • Biological Activity: While analogs like tert-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate have been used in pan-Ras inhibitors , the target compound’s ketone group may confer unique interactions with oxidoreductases or proteases.
  • Data Limitations : Direct pharmacological or physicochemical data (e.g., logP, solubility) for the target compound are absent in the evidence, necessitating experimental validation.

Biological Activity

tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 939793-21-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapeutics. It functions as a prodrug that can be converted into active metabolites that exhibit anticancer properties by inhibiting glutamine metabolism, which is crucial for tumor growth.

Biological Activity and Efficacy

Recent studies have highlighted the compound's potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of diazaspiro compounds, including this compound, show promising anticancer efficacy. For instance, the compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor cell proliferation
Metabolic StabilityHigh stability in plasma and intestinal homogenate
SolubilityImproved aqueous solubility compared to parent compound

Case Studies

Several case studies have explored the biological activity of similar compounds within the diazaspiro class:

  • Study on Glutamine Antagonists :
    A study focused on the synthesis of prodrugs based on 6-diazo-5-oxo-l-norleucine (DON) demonstrated that modifications to the ester moiety enhanced metabolic stability and solubility while maintaining anticancer efficacy. The findings suggest that this compound could exhibit similar benefits due to its structural analogies with these prodrugs .
  • Clinical Trials :
    Ongoing clinical trials are investigating the efficacy of related compounds in targeting specific tumors while minimizing gastrointestinal toxicity, a common side effect associated with traditional chemotherapeutics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics that enhance its potential as a therapeutic agent. Studies have shown that modifications to the compound can lead to improved bioavailability and reduced systemic toxicity.

Q & A

Q. Basic Characterization Techniques

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the spirocyclic structure and stereochemistry. Key signals include tert-butyl carbamate (δ ~1.4 ppm for C(CH₃)₃) and carbonyl groups (δ ~170–180 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement (e.g., SHELX-76 for small-molecule structures) .

What safety protocols are essential when handling this compound?

Q. Basic Safety Measures

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas to prevent hydrolysis/oxidation .
  • PPE : Use nitrile gloves, lab coats, and self-contained breathing apparatus (SCBA) during spill containment. Avoid skin/eye contact due to potential irritancy (H315/H319) .
  • Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent dispersion .

How can researchers address challenges in crystallographic data refinement for this compound?

Q. Advanced Crystallography

  • Data Collection : Use high-resolution synchrotron radiation (≤1.0 Å) to resolve spirocyclic torsional angles.
  • Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Validate using R-factor convergence (<5% discrepancy) .
  • Troubleshooting : For poor electron density, re-examine solvent masking or apply anisotropic displacement parameters .

How does the compound’s stability vary under different pH and solvent conditions?

Q. Advanced Stability Analysis

  • pH Sensitivity : Stable at pH 6–8 but degrades in acidic (pH <4) or alkaline (pH >9) conditions via carbamate cleavage. Monitor via HPLC .
  • Solvent Effects : Avoid DMSO >24 hours (risk of sulfoxide adducts). Use THF or dichloromethane for long-term storage .
  • Thermal Stability : Decomposes above 150°C, releasing CO and NOx; use TGA-DSC for thermal profiling .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Q. Advanced SAR Methodology

  • Analog Synthesis : Replace tert-butyl with methyl/ethyl carbamates to assess steric effects .
  • Biological Assays : Test calcium channel blockade (IC₅₀) or kinase inhibition using fluorescence polarization .
  • Computational Modeling : Dock the spirocyclic core into WDR5 or Ras-binding pockets using AutoDock Vina to predict binding affinities .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced Data Analysis

  • Source Validation : Cross-check purity (≥95% via HPLC) and stereochemical assignment (NOESY for R/S configuration) .
  • Assay Conditions : Control for solvent (e.g., DMSO ≤0.1% to avoid cytotoxicity) and buffer ionic strength .
  • Statistical Methods : Apply Grubbs’ test to identify outliers or use meta-analysis (e.g., RevMan) to reconcile IC₅₀ discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.